Ethyl 3-phenylbut-2-enoate
Overview
Description
Ethyl 3-phenylbut-2-enoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical and organic molecules. It is characterized by the presence of an ethyl ester functional group and a phenyl group attached to a but-2-enoate backbone.
Synthesis Analysis
The synthesis of derivatives of ethyl 3-phenylbut-2-enoate can be achieved through various methods. For instance, ethyl 2,4-dioxo-4-phenylbutyrate, a related compound, can be used to prepare enantiomerically pure α-hydroxy and α-amino acid esters, which are homophenylalanine derivatives, on a large scale. The key step in this synthesis involves a Pt-cinchona catalyzed enantioselective hydrogenation followed by enrichment via crystallization . Another synthesis route involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, leading to a compound that has been characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of ethyl 3-phenylbut-2-enoate derivatives has been studied using various spectroscopic techniques. For example, the compound synthesized in paper was analyzed using IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods. Theoretical vibrational frequencies and geometric parameters were calculated using Ab Initio Hartree Fock and Density Functional Theory methods, and the results were found to be in good agreement with experimental data .
Chemical Reactions Analysis
Ethyl 3-phenylbut-2-enoate and its derivatives participate in various chemical reactions. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate leads to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, which can be further hydrolyzed to yield 2-hydroxy-4-phenylbutyric acid . Additionally, ethyl 3-aminobut-2-enoates can undergo regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, resulting in trans,trans-2,3,4-trisubstituted chromanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-phenylbut-2-enoate derivatives are influenced by their molecular structure. For example, the presence of substituents such as cyano and amino groups can lead to specific non-covalent interactions in the crystal packing of these compounds, as observed in ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates . The production of ethyl (R)-2-hydroxy-4-phenylbutanoate via microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor demonstrates the potential of biocatalysis in modifying the physical and chemical properties of these compounds .
Scientific Research Applications
Enantioselective Hydrogenation
Ethyl 3-phenylbut-2-enoate has been investigated in the context of enantioselective hydrogenation. The compound Ethyl 2-oxo-4-arylbut-3-enoate was hydrogenated, resulting in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process involved a sequential hydrogenation of CO and CC bonds, which was notably sensitive to the reaction temperature. This reaction's efficacy and the stereochemical outcome highlight the compound's potential in the synthesis of enantiomerically enriched products (Meng, Zhu, & Zhang, 2008).
Synthesis of Fluorofurans
In another study, mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, related to Ethyl 3-phenylbut-2-enoate, were transformed into 3-fluorofuran-2(5H)-ones. This involved an efficient Z/E photoisomerisation followed by acid-catalysed cyclisation, indicating the compound's utility in synthesizing novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Crystal Packing Analysis
Ethyl 3-phenylbut-2-enoate analogs have also been analyzed in terms of their crystal packing, revealing interesting nonhydrogen bonding interactions of N⋯π and O⋯π types in the crystal structure. These studies provide insight into the molecular interactions and stability of compounds like Ethyl 3-phenylbut-2-enoate (Zhang, Wu, & Zhang, 2011).
Biocatalysis Research
Furthermore, there's research indicating that compounds structurally similar to Ethyl 3-phenylbut-2-enoate, such as (E)-4-Phenylbut-3-ene-2-one, have been subjected to biotransformation mediated by whole cells of Pleurotus ostreatus. This process showed enoate reductase activity towards the substrates, leading to the formation of saturated ketones and alcohols, demonstrating the compound's potential in biocatalytic processes (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHSWOMMFBMLL-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304961 | |
Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenylbut-2-enoate | |
CAS RN |
1504-72-9 | |
Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1504-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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